4-Chloro-3-formyl-5-nitrobenzonitrile
Description
Significance of Multifunctionalized Benzonitrile (B105546) Derivatives in Contemporary Organic Synthesis
Multifunctionalized benzonitrile derivatives are a class of organic compounds that have garnered substantial interest in modern chemistry due to their remarkable versatility and wide-ranging applications. medcraveonline.com The benzonitrile unit itself, an aromatic ring bearing a nitrile (-C≡N) group, serves as a crucial building block in the synthesis of numerous valuable materials, including pharmaceuticals, dyes, agrochemicals, and brightening agents. medcraveonline.comrsc.org The strategic placement of additional functional groups—such as halogens, nitro groups, and aldehydes—onto the benzene (B151609) ring creates a "multifunctionalized" scaffold, dramatically expanding its synthetic potential.
The nitrile group is of primary importance due to its unique electronic properties and chemical reactivity. It is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring. nih.gov Furthermore, the nitrile moiety can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and various heterocyclic systems, making it an exceptionally useful synthetic handle. researchgate.netnih.gov
In medicinal chemistry and drug design, the incorporation of a nitrile group is a well-established strategy. nih.gov It can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase binding affinity to target proteins. researchgate.net The nitrile can act as a bioisostere for carbonyl or hydroxyl groups and can form critical hydrogen bonds with biological targets. nih.govnih.gov Consequently, numerous FDA-approved drugs for a range of conditions, including cancer and hypertension, feature a benzonitrile core. nih.govnih.gov
The presence of other functional groups alongside the nitrile introduces further reactivity and allows for complex molecular architectures to be constructed. For instance:
Halogens (e.g., Chloro-) : Serve as excellent leaving groups for nucleophilic aromatic substitution reactions and are key handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nitro (-NO2) groups : Are powerful electron-withdrawing groups that can activate the aromatic ring for nucleophilic attack. They can also be readily reduced to form amino groups (-NH2), which are precursors for a vast array of further chemical transformations.
Formyl (-CHO) groups : The aldehyde functionality is highly versatile, participating in reactions such as oxidations, reductions, reductive aminations, and Wittig reactions, providing a gateway to countless other molecular structures.
The combination of these groups on a single benzonitrile ring creates a highly valuable intermediate. Each functional group can potentially be addressed with specific reagents and reaction conditions, allowing chemists to build molecular complexity in a controlled and stepwise manner. This makes multifunctionalized benzonitriles powerful platforms for diversity-oriented synthesis and the construction of chemical libraries for drug discovery. Their utility also extends to materials science, where benzonitrile derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and other advanced materials. rsc.org
Overview of Strategic Importance of 4-Chloro-3-formyl-5-nitrobenzonitrile as a Versatile Chemical Intermediate
Following an extensive search of available scientific literature and chemical compound databases, no specific data, research findings, or synthetic applications for "this compound" have been identified. This compound does not appear to be a commercially available reagent or a widely reported synthetic intermediate.
Therefore, it is not possible to provide a detailed overview of its specific strategic importance, present research findings, or generate data tables related to its properties or reactions. The potential utility of such a molecule can only be hypothesized based on the reactivity of its constituent functional groups as discussed in the previous section. Hypothetically, its structure would offer multiple, distinct reaction sites, making it a potentially valuable, albeit currently undocumented, building block in a multi-step organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C8H3ClN2O3 |
|---|---|
Molecular Weight |
210.57 g/mol |
IUPAC Name |
4-chloro-3-formyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H3ClN2O3/c9-8-6(4-12)1-5(3-10)2-7(8)11(13)14/h1-2,4H |
InChI Key |
ALNFCJOLJCEHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Chloro 3 Formyl 5 Nitrobenzonitrile
Reactivity of the Aromatic Ring System
The aromatic ring of 4-Chloro-3-formyl-5-nitrobenzonitrile is electron-deficient due to the presence of three powerful electron-withdrawing groups: nitro (-NO₂), formyl (-CHO), and nitrile (-CN). This pronounced electronic characteristic is the primary determinant of its reactivity.
The most significant reaction pathway for the aromatic ring of this compound is nucleophilic aromatic substitution (SNAr). This is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.
In this molecule, the chloro group is an excellent leaving group, and its position is activated by the ortho-nitro group and the para-nitrile group. These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the substitution. Common nucleophiles that can displace the chloride include alkoxides, phenoxides, amines, and thiols.
While the chloro group is the primary site for SNAr, under forcing conditions, the nitro group could also potentially be displaced by a strong nucleophile, although this is a less common reaction pathway.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 4-Amino-3-formyl-5-nitrobenzonitrile derivative |
| Alkoxide | R-ONa | 4-Alkoxy-3-formyl-5-nitrobenzonitrile derivative |
| Thiolate | R-SNa | 4-Thioether-3-formyl-5-nitrobenzonitrile derivative |
The reactivity of the aromatic ring is a direct consequence of the cumulative electronic effects of its substituents. The nitro, formyl, and nitrile groups are all strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.
The relative positions of these groups are crucial. The nitro group at position 5 and the nitrile group at position 1 are ortho and para, respectively, to the chloro group at position 4. This specific arrangement provides optimal resonance stabilization for the negatively charged intermediate formed during an SNAr reaction, making the displacement of the chloro group particularly favorable. The formyl group at position 3 further contributes to the electron-deficient nature of the ring.
Transformations of the Formyl Group
The aldehyde (formyl) functionality of this compound is a versatile handle for a variety of chemical transformations.
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the formyl group into a carboxylic acid, yielding 4-chloro-5-nitro-3-cyanobenzoic acid.
Reduction: The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation leads to the formation of (4-chloro-5-nitro-3-cyanophenyl)methanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely also reduce the nitrile and nitro groups.
The formyl group can participate in condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines) or with hydroxylamine (B1172632) to form oximes. These reactions are often catalyzed by acid.
Furthermore, the formyl group can act as a dienophile or a heterodienophile in cycloaddition reactions, although this is less common for aromatic aldehydes unless they are activated by adjacent electron-withdrawing groups.
Table 2: Representative Transformations of the Formyl Group
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Oxidation | KMnO₄ | -CHO → -COOH |
| Reduction | NaBH₄ | -CHO → -CH₂OH |
| Condensation | R-NH₂ | -CHO → -CH=N-R (Schiff base) |
Transformations of the Nitrile Group
The nitrile group (-C≡N) in this compound can also be chemically modified, providing another avenue for synthetic elaboration.
The most common reactions of the nitrile group are hydrolysis and reduction.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds via an intermediate amide to yield a carboxylic acid. This would result in the formation of 4-chloro-3-formyl-5-nitrobenzoic acid.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would yield a (5-amino-2-chloro-3-(aminomethyl)phenyl)methanol derivative, as other functional groups would also likely be reduced under these conditions.
Hydrolysis and Amidation Reactions
The nitrile group (-CN) of this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. While specific studies on the hydrolysis of this exact compound are not detailed, the general mechanism for nitrile hydrolysis is well-established.
Amidation involves the reaction of the nitrile with an amine, typically in the presence of a catalyst, to form an N-substituted amide. This transformation provides a pathway to introduce further diversity into the molecular structure.
Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile functionality is an excellent participant in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. nih.govresearchgate.net Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. ajgreenchem.com The reaction involves the 1,3-dipolar cycloaddition of an azide (B81097), such as sodium azide or trimethylsilyl (B98337) azide, to the nitrile. nih.gov The electron-withdrawing nature of the nitro and chloro groups on the benzene (B151609) ring activates the nitrile group, facilitating the cycloaddition. nih.gov This reaction is often catalyzed by Lewis acids like zinc or aluminum salts or can be performed under neutral conditions with microwave heating. organic-chemistry.org
The general mechanism for the formation of a 5-substituted-1H-tetrazole from a nitrile is outlined below:
| Step | Description |
| 1. Azide Addition | The azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. |
| 2. Cyclization | The resulting intermediate undergoes an intramolecular cyclization to form the five-membered tetrazole ring. |
| 3. Protonation | The anionic tetrazole ring is protonated upon workup to yield the final 1H-tetrazole product. |
This method is highly effective for a range of aryl nitriles, including those with electron-donating and electron-withdrawing substituents. ajgreenchem.com
Reduction to Amine Derivatives
The formyl group (-CHO) can be converted into an amino group through a process known as reductive amination. This reaction typically involves the initial formation of an imine by condensation with an amine (primary or secondary), followed by reduction of the imine to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. This reaction allows for the introduction of a new nitrogen-containing substituent at the formyl position.
Reactivity of the Nitro Group
The nitro group (-NO₂) is a versatile functional group that significantly influences the molecule's electronic properties and serves as a key handle for further functionalization.
Reduction to Amino Derivatives
The reduction of the nitro group to a primary amine (-NH₂) is one of the most fundamental transformations in aromatic chemistry. wikipedia.org This conversion dramatically alters the electronic character of the benzene ring, turning the strongly electron-withdrawing nitro group into an electron-donating amino group. A wide variety of reagents can accomplish this reduction, and the choice of reagent can be critical for achieving chemoselectivity in the presence of other reducible groups like the formyl and nitrile moieties.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.orgorganic-chemistry.org
Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). wikipedia.org
Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst. organic-chemistry.org
Metal Hydrides: While powerful, reagents like lithium aluminum hydride (LiAlH₄) are often too reactive and can reduce other functional groups. Milder borohydrides are sometimes used. mdpi.com
The selective reduction of the nitro group in a polyfunctional molecule like this compound is a significant synthetic challenge. However, methods using reagents like sodium hydrosulfite or tin(II) chloride are known for their chemoselectivity. wikipedia.org
| Reagent/System | Conditions | Selectivity |
| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution | Good selectivity for nitro group reduction. |
| SnCl₂ / HCl | Acidic solution | Classic method, generally selective for nitro groups. |
| H₂ / Pd/C | Varies (pressure, temp.) | Can also reduce aldehydes; conditions must be controlled. |
| NaBH₄ / Catalyst | Mild conditions | Can be selective towards nitro groups with specific catalysts. mdpi.com |
Denitrative Coupling Reactions
The nitro group can act as a leaving group in various cross-coupling reactions, a process known as denitrative coupling. eurekaselect.com This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the nitro group, providing a powerful alternative to traditional cross-coupling reactions that use organohalides. eurekaselect.comresearchgate.net The reaction is particularly effective for nitroarenes that are activated by other electron-withdrawing groups, as is the case with this compound.
Transition metals, particularly palladium and nickel, are often used to catalyze these transformations. acs.orgresearchgate.net For example, denitrative Suzuki-Miyaura couplings have been developed to form new C-C bonds, and denitrative etherifications can form C-O bonds. acs.org These reactions typically proceed via an oxidative addition of the C-NO₂ bond to the metal center. acs.org
Cascade and Tandem Reactions Involving Multiple Functionalities
The arrangement of multiple reactive sites on the this compound scaffold enables the design of cascade or tandem reactions. wikipedia.org In these processes, two or more consecutive reactions occur in a single pot, often where the product of the first reaction contains the necessary functionality for the subsequent step. wikipedia.org
A potential cascade reaction for this molecule could involve the initial reduction of the nitro group to an amine. The resulting product, 3-amino-4-chloro-5-formylbenzonitrile, possesses an amino group and a formyl group in an ortho-like relationship (separated by the chloro substituent). This arrangement is primed for an intramolecular cyclization reaction, such as a condensation, to form a new heterocyclic ring system fused to the benzene core. For instance, reductive intramolecular cyclization could lead to the formation of pyrrolocoumarin-like structures. rsc.org Such sequences are highly valuable in synthesis as they increase molecular complexity rapidly and efficiently. wikipedia.org
Derivatization and Functionalization Strategies of 4 Chloro 3 Formyl 5 Nitrobenzonitrile
Access to Novel Benzonitrile (B105546) Analogues and Derivatives
The trifunctional nature of 4-chloro-3-formyl-5-nitrobenzonitrile provides multiple handles for the synthesis of a wide array of novel benzonitrile analogues. The reactivity of each functional group can be selectively addressed to achieve desired molecular modifications.
The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom, making it susceptible to nucleophilic aromatic substitution (SNAr) . biosynth.comscranton.edulibretexts.orgmsu.edu This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to displace the chlorine atom and generate a library of substituted benzonitrile derivatives. nih.gov The reaction outcome is highly dependent on the reaction conditions and the nature of the nucleophile.
The nitro group itself is a versatile functional handle that can be readily transformed. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or reduction with metals such as iron or tin(II) chloride can selectively reduce the nitro group to an amino group. stackexchange.comcommonorganicchemistry.comyoutube.com This transformation is crucial as the resulting aminobenzonitrile is a key intermediate in the synthesis of many biologically active molecules.
The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid or nucleophilic addition reactions. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic possibilities.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Potential Product |
| R-NH₂ (Amine) | 4-(Alkyl/Aryl)amino-3-formyl-5-nitrobenzonitrile |
| R-SH (Thiol) | 4-(Alkyl/Aryl)thio-3-formyl-5-nitrobenzonitrile |
| R-OH (Alcohol/Phenol) | 4-(Alkoxy/Aryloxy)-3-formyl-5-nitrobenzonitrile |
This table illustrates potential reactions based on the known reactivity of similar compounds. Specific reaction conditions would need to be optimized.
Synthesis of Complex Heterocyclic Scaffolds
The strategic arrangement of reactive functional groups in this compound makes it an ideal starting material for the construction of various complex heterocyclic systems.
Isoindolinone Formation
While direct synthesis of isoindolinones from this compound is not explicitly documented, a plausible pathway can be envisioned. The synthesis of N-substituted isoindolinones can be achieved through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org Therefore, selective oxidation of the formyl group in this compound to a carboxylic acid would yield a 2-carboxybenzonitrile derivative. Subsequent reaction of this intermediate with an amine, followed by intramolecular cyclization, could potentially lead to the formation of a substituted isoindolinone. The chlorine and nitro groups would offer further points for diversification.
Pyridine (B92270) and Diazepine (B8756704) Derivatives
The formyl group of this compound is a key functionality for the synthesis of pyridine and diazepine derivatives. The synthesis of pyridine derivatives can be achieved through condensation reactions of benzoylacetonitrile (B15868) with various reagents. stackexchange.com While not a direct precursor, the formyl group can be a starting point for building the necessary side chains for cyclization. For instance, condensation of the aldehyde with active methylene (B1212753) compounds, followed by cyclization, is a common strategy for pyridine synthesis. nih.govyoutube.comrsc.org
Similarly, the synthesis of benzodiazepine (B76468) derivatives often involves the condensation of o-phenylenediamines with carbonyl compounds. rsc.org In a potential application, the reduction of the nitro group of this compound to an amino group would generate an ortho-amino-formyl benzonitrile. This intermediate could then undergo condensation with a suitable partner to form a diazepine ring. The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been reported to proceed through the reaction of ketimine intermediates with aldehydes. rsc.org
Isoxazole (B147169) and Other Nitrogen-Containing Heterocycles
The presence of a nitro-substituted aromatic aldehyde makes this compound a promising precursor for the synthesis of isoxazoles. The reaction of aldehydes with primary nitro compounds is a well-established method for isoxazole synthesis. rsc.orgresearchgate.net Specifically, the condensation of aromatic aldehydes with nitroalkanes can lead to the formation of isoxazole derivatives. rsc.orgnih.govnih.gov The reaction of 4-chlorobenzaldehyde (B46862) with nitromethane (B149229) has been shown to produce isoxazole derivatives, suggesting a similar reactivity for the title compound. rsc.org
Furthermore, the formyl group can be converted to an oxime, which can then undergo cycloaddition reactions to form various nitrogen-containing heterocycles. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through the cycloaddition of in situ generated nitrile oxides with alkynones. nih.gov
Strategic Modifications for Ligand and Material Precursor Synthesis
The diverse functionalities of this compound make it a valuable building block for the synthesis of specialized ligands and precursors for advanced materials.
The nitrile group, along with the other substituents, can be utilized in the design of ligands for transition-metal catalysts. Functionalization through nucleophilic substitution of the chlorine atom with thiols or amines can create multidentate ligands capable of coordinating with metal ions.
In materials science, functionalized benzonitriles are used in the synthesis of polymers, dyes, and pigments. The electron-withdrawing nature of the nitro and nitrile groups can impart interesting optical and electronic properties to the resulting materials. mdpi.comnih.gov For instance, acrylonitrile-divinylbenzene copolymers have been functionalized with various groups to create materials with specific properties, such as antibacterial activity. mdpi.com The reactivity of this compound allows for its incorporation into polymer backbones or as a pendant group, leading to the development of functional polymers with tailored characteristics. acs.org
Selective Functional Group Interconversions
The ability to selectively modify one functional group in the presence of others is a cornerstone of modern organic synthesis. This compound presents a platform where such selective interconversions can be strategically employed.
The selective reduction of the aromatic nitro group to an amine is a well-documented transformation that can be achieved using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, while leaving other reducible groups like nitriles and halogens unaffected. stackexchange.comcommonorganicchemistry.comwikipedia.org For example, SnCl₂·2H₂O in ethanol (B145695) or ethyl acetate (B1210297) is effective for the selective reduction of aromatic nitro compounds in the presence of cyano and halogen groups. stackexchange.com This selectivity is crucial for accessing amino-substituted benzonitriles as versatile synthetic intermediates.
Conversely, the formyl group can be selectively oxidized to a carboxylic acid using mild oxidizing agents without affecting the nitro or chloro groups. This transformation opens up pathways to carboxylic acid derivatives which can be further functionalized, for instance, in the synthesis of isoindolinones as discussed earlier.
The selective reduction of a nitro group in the presence of an amide functionality has also been achieved using hydrazine (B178648) hydrate, highlighting the potential for chemoselective transformations in polyfunctional molecules. researchgate.net
Table 2: Potential Selective Functional Group Interconversions of this compound
| Starting Functional Group | Reagent/Condition (Analogous) | Resulting Functional Group |
| Nitro (-NO₂) | SnCl₂·2H₂O, Ethanol stackexchange.com | Amino (-NH₂) |
| Nitro (-NO₂) | H₂, Pd/C commonorganicchemistry.com | Amino (-NH₂) |
| Formyl (-CHO) | Mild Oxidizing Agent | Carboxylic Acid (-COOH) |
| Chloro (-Cl) | R-NH₂ (Nucleophilic Aromatic Substitution) biosynth.com | Amino (-NHR) |
This table presents potential selective transformations based on established methods for similar compounds. The specific conditions would require experimental validation for this compound.
This compound stands out as a highly versatile and strategically important building block in organic synthesis. Its trifunctional nature allows for a wide range of derivatization and functionalization strategies. Through selective manipulation of its chloro, formyl, and nitro groups, a diverse array of novel benzonitrile analogues and complex heterocyclic scaffolds, including isoindolinones, pyridines, diazepines, and isoxazoles, can be accessed. Furthermore, its potential as a precursor for the synthesis of specialized ligands and advanced materials highlights its significance in medicinal chemistry and material science. The ability to perform selective functional group interconversions further enhances its utility, providing chemists with a powerful tool for the construction of complex and valuable molecules. Future research into the specific reaction pathways and applications of this compound will undoubtedly continue to unlock its full synthetic potential.
Advanced Computational and Theoretical Studies of 4 Chloro 3 Formyl 5 Nitrobenzonitrile
Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity
Detailed Density Functional Theory (DFT) calculations, a powerful tool for understanding the electronic properties of molecules, have not been specifically reported for 4-Chloro-3-formyl-5-nitrobenzonitrile. Such studies are crucial for elucidating the intricate interplay of the chloro, formyl, and nitro substituents on the benzonitrile (B105546) framework.
For comparison, studies on the related compound, 4-chloro-3-nitrobenzonitrile (B1361363), which lacks the formyl group, have utilized quantum chemical calculations to analyze its vibrational spectra. nih.gov Furthermore, research on other substituted nitroaromatic compounds has demonstrated the utility of DFT in understanding their electrochemical and optical properties, offering insights into structure-property relationships.
Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways and the characterization of transition states for this compound through computational methods remain an open area of research. Theoretical investigations into the chemical transformations of this molecule would provide invaluable information on its reactivity, potential reaction mechanisms, and the stability of intermediates. For instance, computational studies on the reactions of other substituted benzonitriles have successfully modeled reaction pathways, as seen in the synthesis of isoindolin-1-ones.
Analysis of Intramolecular Interactions and Conformational Dynamics
A detailed analysis of the intramolecular interactions and conformational dynamics of this compound is not present in the current body of scientific literature. Such studies would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. The interplay of hydrogen bonding and other non-covalent interactions, influenced by the electron-withdrawing nature of the substituents, would be a key focus. For the simpler molecule, 4-chloro-3-nitrobenzonitrile, crystal structure analysis has revealed the presence of weak intermolecular C-H···O and C-H···N hydrogen bonds that contribute to the stability of its crystal lattice. nih.gov
Molecular Modeling and Simulation of Chemical Transformations
Molecular modeling and simulation are powerful techniques to visualize and understand the dynamic processes of chemical reactions. At present, there are no specific molecular modeling studies detailing the chemical transformations of this compound. Such simulations could provide atomistic-level insights into reaction mechanisms, solvent effects, and the role of catalysts in potential synthetic routes.
Theoretical Studies on Structure-Property Relationships for Non-Biological Applications
While the foundation for understanding structure-property relationships in substituted nitroaromatics has been laid, specific theoretical studies on this compound for non-biological applications are absent from public records. Research on related compounds, such as substituted nitrobenzofurazans, has successfully correlated molecular structure with electrochemical and optical properties through a combination of experimental and theoretical approaches. These studies highlight the potential for tuning material properties by modifying substituent groups.
Computational Design of Novel Derivatives with Tailored Chemical Properties
The computational design of novel derivatives of this compound with specific, tailored chemical properties is an area ripe for exploration. By systematically modifying the substituent groups in silico, it is possible to predict how these changes would affect the molecule's electronic structure, reactivity, and other properties. This approach has been successfully applied to other classes of organic molecules for the rational design of new materials and functional compounds. For example, in silico studies have been used to design and predict the properties of novel antidiabetic agents based on a 2-chloro-4-nitrobenzamide scaffold.
Applications of 4 Chloro 3 Formyl 5 Nitrobenzonitrile As a Chemical Building Block
Role in the Synthesis of Specialty Chemicals
There is no available research data detailing the role of 4-Chloro-3-formyl-5-nitrobenzonitrile in the synthesis of specialty chemicals.
Precursor in Material Science and Polymer Chemistry
Synthesis of Monomers for Advanced Materials
No published studies were found that describe the use of this compound for the synthesis of monomers for advanced materials.
Development of Functional Organic Frameworks
There is no information available on the utilization of this compound in the development of functional organic frameworks.
Utilization in Supramolecular Chemistry and Molecular Recognition (as a structural component)
The role of this compound as a structural component in supramolecular chemistry and molecular recognition has not been reported in the scientific literature.
Future Directions and Emerging Research Avenues
Sustainable and Eco-Friendly Synthetic Routes for Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of derivatives of 4-chloro-3-formyl-5-nitrobenzonitrile, several eco-friendly approaches are being explored.
One promising avenue is the adoption of greener reaction media and catalysts. For instance, the use of ionic liquids as recyclable solvents and catalysts has shown potential in the synthesis of benzonitriles, offering advantages such as simplified product separation and catalyst recovery. rsc.org Research into solid-acid catalysts and enzyme-catalyzed reactions also presents opportunities to replace traditional corrosive and hazardous reagents.
Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemical grinding, represent another significant area of development. mdpi.com These techniques can dramatically reduce reaction times, improve yields, and eliminate the need for volatile organic solvents. mdpi.comnih.gov For example, microwave-assisted synthesis is an emerging energy-efficient method that can complete reactions in minutes instead of hours. mdpi.com
Furthermore, the development of synthetic routes starting from renewable feedstocks is a key goal of sustainable chemistry. While the direct synthesis of complex aromatic compounds like this compound from biomass is a long-term challenge, the use of greener reagents and solvents in its derivatization is an immediate and impactful goal. wjpmr.com
| Green Chemistry Approach | Potential Application for this compound Derivatives | Key Advantages |
| Ionic Liquids | As recyclable solvents and catalysts in substitution or condensation reactions. rsc.org | Reduced waste, catalyst reusability, simplified separation. rsc.org |
| Microwave-Assisted Synthesis | To accelerate reactions such as nucleophilic aromatic substitution or Schiff base formation. mdpi.com | Faster reaction times, increased yields, energy efficiency. mdpi.com |
| Solvent-Free Reactions | Mechanochemical synthesis of derivatives, reducing the need for hazardous solvents. mdpi.comnih.gov | Minimal environmental impact, reduced waste. mdpi.com |
| Biocatalysis | Enzymatic transformations of the formyl or nitro groups with high selectivity. | Mild reaction conditions, high chemo- and stereoselectivity. |
Integration with Automated and High-Throughput Synthesis Methodologies
The structural complexity of this compound makes it an ideal candidate for exploration using automated and high-throughput synthesis platforms. Flow chemistry, in particular, offers significant advantages for the synthesis of its derivatives, especially when dealing with hazardous reagents or intermediates. amt.ukseqens.comvapourtec.com
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater consistency compared to batch processes. seqens.comyoutube.com The small reactor volumes inherent to flow systems enhance mass and heat transfer, which is particularly beneficial for highly exothermic reactions like nitrations or when using gaseous reagents. amt.ukyoutube.com This technology also allows for the on-demand generation and immediate use of unstable intermediates, minimizing the risks associated with their accumulation. youtube.com
The integration of flow chemistry with automated purification and analysis systems can enable the rapid synthesis and screening of large libraries of this compound derivatives. researchgate.net This high-throughput approach is invaluable for drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships. nih.gov
| Automated Synthesis Methodology | Application for this compound Derivatives | Benefits |
| Flow Chemistry | Safe and efficient synthesis involving nitration, oxidation, or the use of hazardous reagents. amt.ukyoutube.com | Enhanced safety, precise reaction control, improved scalability, and reproducibility. seqens.comyoutube.com |
| High-Throughput Synthesis | Generation of diverse libraries of derivatives for biological or materials screening. nih.gov | Accelerated discovery of new compounds with desired properties. nih.gov |
| Robotic Synthesis Platforms | Automated execution of multi-step reaction sequences and purifications. researchgate.net | Increased efficiency, reduced manual labor, and enabling of complex syntheses. |
Development of Advanced Functional Materials Based on the Benzonitrile (B105546) Scaffold
The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of novel advanced functional materials. researchgate.netrsc.org Benzonitrile derivatives have already demonstrated significant potential in various fields, particularly in organic electronics. ub.edu
One of the most promising applications is in the development of materials for organic light-emitting diodes (OLEDs). Donor-acceptor molecules based on carbazole (B46965) and benzonitrile have emerged as highly efficient thermally activated delayed fluorescence (TADF) emitters, which are crucial for the fabrication of next-generation blue OLEDs. bohrium.comrsc.orgresearchgate.net The electron-withdrawing nature of the nitrile and nitro groups in this compound, combined with the potential for introducing various donor moieties, makes its derivatives prime candidates for new TADF materials.
The presence of multiple reactive handles on the molecule also allows for its incorporation into polymeric structures. Polymerization through the formyl group or after conversion of the nitro group to an amine could lead to the formation of novel polymers with tailored electronic, optical, or thermal properties. These materials could find applications as high-performance plastics, components in electronic devices, or as membranes for separation processes.
Furthermore, the ability of the nitrile group to coordinate with metal ions and the potential for the scaffold to participate in hydrogen bonding and π-π stacking interactions make it a versatile component for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov Such materials are of great interest for applications in gas storage, catalysis, and sensing.
| Class of Material | Potential Application | Rationale |
| Organic Electronics | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. bohrium.comrsc.orgresearchgate.net | The electron-deficient nature of the benzonitrile scaffold can be tuned to achieve efficient light emission. bohrium.com |
| Polymers | High-performance polymers with tailored properties. | The multiple functional groups allow for various polymerization strategies. |
| Supramolecular Assemblies | Components for sensors, catalysts, or molecular recognition systems. nih.gov | The nitrile group and aromatic ring can participate in non-covalent interactions. nih.gov |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, and catalysis. | The nitrile functionality can act as a ligand for metal centers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
